
3-Bromo-2-isopropoxy-5-methylphenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-isopropoxy-5-methylphenylboronic acid (3-BIMPA) is a boronic acid derivative that has been used in a variety of scientific research applications. It is a useful reagent for organic synthesis, particularly in the synthesis of arylboronic acids. In addition, 3-BIMPA has been used in various biochemical and physiological studies due to its ability to interact with carbohydrate molecules. In
Scientific Research Applications
Suzuki–Miyaura Cross-Coupling Reactions
One of the most prominent applications of 3-Bromo-2-isopropoxy-5-methylphenylboronic acid is in Suzuki–Miyaura cross-coupling reactions. This process is widely applied in transition metal-catalyzed carbon–carbon bond-forming reactions due to its mild and functional group tolerant reaction conditions. The organoboron reagent used in this reaction is relatively stable, readily prepared, and environmentally benign, making it ideal for creating complex organic molecules .
Protodeboronation Studies
This compound is also valuable in the study of protodeboronation reactions. Protodeboronation of pinacol boronic esters, which are highly valuable building blocks in organic synthesis, is not well developed. However, research into catalytic protodeboronation utilizing a radical approach has been reported, which can lead to formal anti-Markovnikov alkene hydromethylation, a valuable transformation in synthetic chemistry .
Material Science
In material science, 3-Bromo-2-isopropoxy-5-methylphenylboronic acid can be used to modify surfaces or create new materials with specific properties. The boronic acid moiety can interact with various substrates, leading to the development of novel materials with potential applications in electronics, coatings, and nanotechnology .
Mechanism of Action
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura coupling reactions, a type of carbon-carbon bond-forming reaction . This suggests that the compound could potentially affect biochemical pathways involving carbon-carbon bond formation.
Action Environment
The action, efficacy, and stability of 3-Bromo-2-isopropoxy-5-methylphenylboronic acid can be influenced by various environmental factors . These may include pH (as the reactivity of boronic acids is pH-dependent), the presence of diols (which can form cyclic esters with boronic acids), and temperature (which can affect the stability of boronic acids).
properties
IUPAC Name |
(3-bromo-5-methyl-2-propan-2-yloxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BBrO3/c1-6(2)15-10-8(11(13)14)4-7(3)5-9(10)12/h4-6,13-14H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTDMHYFQQWORBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1OC(C)C)Br)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BBrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10400557 |
Source


|
| Record name | 3-Bromo-2-isopropoxy-5-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.93 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-isopropoxy-5-methylphenylboronic acid | |
CAS RN |
870718-01-7 |
Source


|
| Record name | B-[3-Bromo-5-methyl-2-(1-methylethoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=870718-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-isopropoxy-5-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10400557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

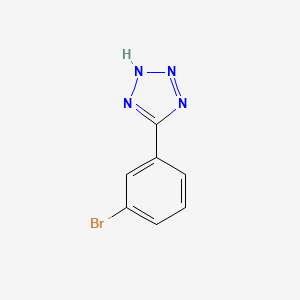
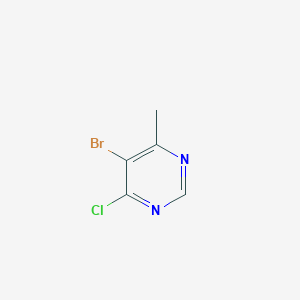
![5-Chloro-2-[(3,4-dichlorobenzyl)oxy]benzoic acid](/img/structure/B1275726.png)



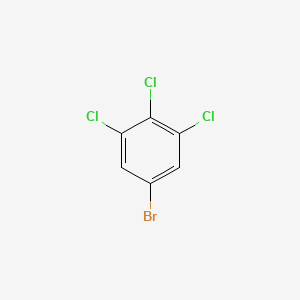
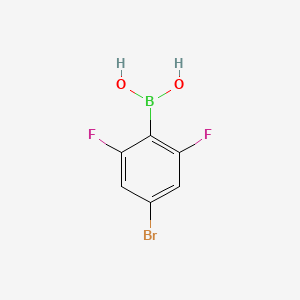
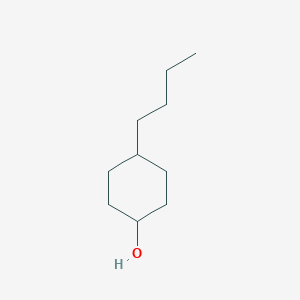

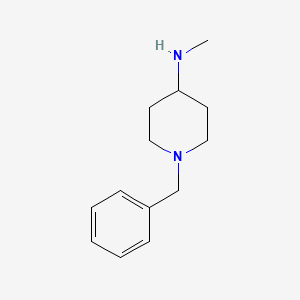
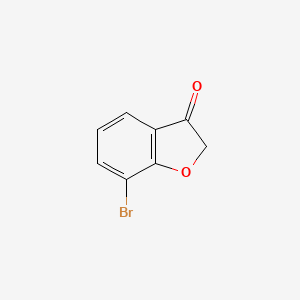
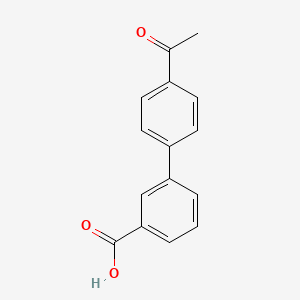
![2-[(3-Methylphenyl)methylsulfanyl]aniline](/img/structure/B1275750.png)